ドキサゾシン (R)-
概要
説明
Doxazosin, ®- is a medication primarily used to treat symptoms of benign prostatic hyperplasia (enlarged prostate) and hypertension (high blood pressure). It belongs to the class of alpha-1 adrenergic receptor antagonists, which work by relaxing blood vessels and muscles in the prostate and bladder neck, making it easier for blood to flow and for patients to urinate .
科学的研究の応用
Doxazosin, ®- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of alpha-1 adrenergic receptor antagonists.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Extensively studied for its therapeutic effects in treating hypertension and benign prostatic hyperplasia.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems .
作用機序
Target of Action
Doxazosin primarily targets the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and urinary obstruction due to benign prostatic hyperplasia .
Mode of Action
Doxazosin acts as an antagonist at the alpha-1 adrenergic receptors . It inhibits the action of catecholamines (adrenaline and noradrenaline) on these receptors, which are found in the blood vessels (both arteries and veins) . The inhibition of these receptors results in the relaxation of smooth muscle in the blood vessels, leading to vasodilation . This vasodilation decreases total peripheral resistance, thereby reducing blood pressure . In the case of benign prostatic hyperplasia, doxazosin relaxes the muscles in the prostate and bladder neck, making it easier to urinate .
Biochemical Pathways
Doxazosin affects several biochemical pathways. It has been shown to inhibit autophagy in hepatic stellate cells via activation of the PI3K/Akt/mTOR signaling pathway . This leads to the attenuation of liver fibrosis . Additionally, doxazosin has been found to induce apoptosis in both benign and malignant prostate cells via a death receptor–mediated pathway .
Pharmacokinetics
Doxazosin is extensively metabolized in the liver, with only about 5% of the administered dose excreted unchanged in the urine . The oral bioavailability of doxazosin has been calculated to be about 65%, and its terminal elimination half-life is approximately 22 hours . This relatively long half-life allows for once-daily administration .
Result of Action
The primary result of doxazosin’s action is the reduction of blood pressure and relief of symptoms associated with benign prostatic hyperplasia . By blocking the alpha-1 adrenergic receptors, doxazosin causes vasodilation, which decreases blood pressure . In the case of benign prostatic hyperplasia, the relaxation of muscles in the prostate and bladder neck improves urinary flow .
Action Environment
The action of doxazosin can be influenced by various environmental factors. For instance, the presence of other medications can affect the action of doxazosin. Strong cytochrome P450 (CYP) 3A inhibitors may increase exposure to doxazosin and increase the risk of hypotension . Furthermore, the concomitant administration of doxazosin with a phosphodiesterase-5 (PDE-5) inhibitor can result in additive blood pressure-lowering effects and symptomatic hypotension .
生化学分析
Biochemical Properties
“Doxazosin, ®-” interacts with various enzymes and proteins. It has been found to have an inhibitory effect on Glutathione Peroxidase (GPx) and Superoxide Dismutase (SOD) . It does not have a significant effect on Catalase (CAT) enzyme .
Cellular Effects
“Doxazosin, ®-” has various effects on cells and cellular processes. Its action in hypertension is associated with its effect in reducing total peripheral resistance by selective postsynaptic α1-blockade, without affecting cardiac output and heart rate .
Molecular Mechanism
“Doxazosin, ®-” exerts its effects at the molecular level through various mechanisms. It binds to α1-adrenergic receptors, leading to a decrease in vascular resistance and blood pressure .
Temporal Effects in Laboratory Settings
The effects of “Doxazosin, ®-” change over time in laboratory settings. Its solubility and stability have been studied using UV spectrum of drugs measured at maximum wavelength of 245nm .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Doxazosin, ®- involves several steps, starting with the preparation of the quinazoline core. The key steps include:
Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of reactions involving the condensation of appropriate aromatic amines with formamide or formic acid derivatives.
Substitution Reactions: The quinazoline core undergoes substitution reactions to introduce the necessary functional groups, such as methoxy groups at specific positions.
Piperazine Ring Formation: The piperazine ring is introduced through nucleophilic substitution reactions, where the quinazoline core reacts with piperazine derivatives.
Final Coupling: The final step involves coupling the quinazoline-piperazine intermediate with a benzodioxane derivative to form Doxazosin, ®-
Industrial Production Methods
Industrial production of Doxazosin, ®- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the multi-step synthesis, with careful control of temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain the final pure compound
化学反応の分析
Types of Reactions
Doxazosin, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups on the quinazoline core.
Substitution: Substitution reactions are common, especially in the synthesis process, to introduce different functional groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Solvents: Common solvents include methanol, ethanol, and dichloromethane
Major Products Formed
The major products formed from these reactions include various derivatives of Doxazosin, ®- with modified functional groups, which can be used for further research and development .
類似化合物との比較
Similar Compounds
Prazosin: Another alpha-1 adrenergic receptor antagonist used for hypertension and benign prostatic hyperplasia.
Terazosin: Similar to Doxazosin, ®-, used for the same indications but with different pharmacokinetic properties.
Tamsulosin: Specifically used for benign prostatic hyperplasia with a different mechanism of action targeting alpha-1A receptors.
Alfuzosin: Used for benign prostatic hyperplasia with a similar mechanism but different pharmacokinetics
Uniqueness
Doxazosin, ®- is unique due to its long-lasting effects, allowing for once-daily administration. It has a favorable safety profile and is effective in treating both hypertension and benign prostatic hyperplasia.
生物活性
R-Doxazosin, a selective alpha-1 adrenergic receptor antagonist, is primarily used in the treatment of hypertension and benign prostatic hyperplasia (BPH). This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and associated clinical findings.
Doxazosin selectively inhibits the postsynaptic alpha-1 adrenergic receptors found in vascular smooth muscle. This inhibition leads to vasodilation, which decreases systemic peripheral vascular resistance and subsequently lowers blood pressure without significantly affecting heart rate. The compound also relaxes smooth muscle in the prostate and bladder neck, alleviating urinary symptoms associated with BPH .
Pharmacodynamics and Pharmacokinetics
- Absorption : R-Doxazosin is rapidly absorbed from the gastrointestinal tract, achieving peak plasma concentrations within 2-3 hours. Its bioavailability ranges from 60% to 70% .
- Distribution : The volume of distribution is approximately 1.0-1.9 L/kg, with about 98% plasma protein binding .
- Metabolism : Doxazosin undergoes hepatic metabolism primarily via cytochrome P450 enzymes (CYP2C19, CYP2D6, CYP3A4), producing several metabolites that may also exhibit pharmacological activity .
- Elimination : The drug is eliminated through urine, with a half-life of approximately 22 hours .
Cardiovascular Effects
R-Doxazosin has been shown to reduce both systolic and diastolic blood pressure effectively. A study indicated that patients receiving doxazosin experienced a mean reduction in systolic blood pressure (SBP) by 16 mm Hg and diastolic blood pressure (DBP) by 7 mm Hg after treatment .
Effects on Cardiac Fibrosis
Recent research highlights a novel mechanism by which doxazosin may contribute to cardiac fibrosis through the stimulation of galectin-3 expression in cardiomyocytes. This process involves an increase in collagen synthesis independent of the protein kinase C (PKC) pathway or α1-adrenergic receptor activity . The implications of this finding suggest that while doxazosin is effective in managing hypertension, it may also pose risks for heart failure due to its fibrotic effects.
Hypertension Management
A multicenter study demonstrated that doxazosin effectively reduced serum cholesterol and triglyceride levels alongside significant drops in blood pressure among patients with essential hypertension. However, these lipid changes were not statistically significant .
Resistant Hypertension
In a study involving patients with resistant hypertension, the addition of doxazosin to existing antihypertensive regimens resulted in improved blood pressure control compared to those receiving spironolactone alone. Specifically, the addition led to a notable reduction in urinary albumin excretion and improved renal function parameters .
Comparative Biological Activity of Enantiomers
Doxazosin exists as a racemic mixture containing both (−) and (+) enantiomers. Research indicates that these enantiomers exhibit different pharmacological profiles:
- (−)-Doxazosin : Demonstrates potent antagonistic activity on alpha-1 adrenergic receptors but has a lesser effect on lowering blood pressure compared to its counterpart.
- (+)-Doxazosin : Exhibits greater efficacy in reducing blood pressure and may have distinct metabolic pathways contributing to its pharmacological effects .
Summary of Key Findings
Parameter | R-Doxazosin Effect |
---|---|
Blood Pressure Reduction | SBP: Mean decrease of 16 mm Hg; DBP: 7 mm Hg |
Cardiac Fibrosis | Stimulates galectin-3 expression |
Lipid Profile | Minor reductions in cholesterol and triglycerides |
Renal Function Improvement | Enhanced glomerular filtration rate |
特性
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZYUOTYCVRMRZ-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@H]4COC5=CC=CC=C5O4)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70918-17-1 | |
Record name | Doxazosin, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070918171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DOXAZOSIN, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6HQ441M9W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。